BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to (R)-Azetidine-2-
carboxamide: Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Azetidine-2-carboxamide

Cat. No.: B111606

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Azetidine-2-carboxamide, a derivative of the non-proteinogenic amino acid azetidine-2-
carboxylic acid, is a molecule of significant interest in medicinal chemistry and drug
development. Its strained four-membered ring and chiral center at the C2 position impart
unique conformational constraints and biological activities. This guide provides a
comprehensive overview of the structure, stereochemistry, and key physicochemical properties
of (R)-Azetidine-2-carboxamide. It details experimental protocols for its synthesis and
characterization and explores its biological significance as a proline analogue, particularly its
role in the disruption of collagen synthesis.

Core Structure and Stereochemistry

(R)-Azetidine-2-carboxamide is a heterocyclic compound featuring a saturated four-
membered ring containing one nitrogen atom (an azetidine ring). A carboxamide group is
attached to the carbon atom at the 2-position. The stereochemistry at this chiral center is
designated as (R) according to the Cahn-Ingold-Prelog priority rules.

The strained azetidine ring is a key structural feature, influencing the molecule's conformation
and reactivity. This ring is less flexible than the five-membered pyrrolidine ring of proline, a
naturally occurring amino acid for which azetidine-2-carboxylic acid and its derivatives can act
as mimics.[1][2]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b111606?utm_src=pdf-interest
https://www.benchchem.com/product/b111606?utm_src=pdf-body
https://www.benchchem.com/product/b111606?utm_src=pdf-body
https://www.benchchem.com/product/b111606?utm_src=pdf-body
https://pubs.rsc.org/en/content/getauthorversionpdf/d1ob00061f
https://pubs.acs.org/doi/abs/10.1021/jo0515881
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 1: General Physicochemical Properties of Azetidine-2-carboxamide

Property Value Source

Molecular Formula CsHsN20 PubChem[1]
Molecular Weight 100.12 g/mol PubChem[1]

IUPAC Name (2R)-azetidine-2-carboxamide PubChem

CAS Number 1841106-27-1 PubChem
Appearance Predicted to be a solid General Knowledge

Expected to be soluble in
Solubility water and polar organic General Knowledge

solvents

Crystallographic Data

To date, a specific crystal structure for (R)-Azetidine-2-carboxamide has not been reported in
publicly available databases. However, the crystal structure of the closely related (S)-azetidine-
2-carboxylic acid provides valuable insight into the bond lengths and angles of the azetidine
ring. It is important to note that the substitution of the carboxylic acid with a carboxamide group
may lead to minor variations in these parameters.

Table 2: Representative Bond Lengths and Angles of the Azetidine Ring (from (S)-Azetidine-2-
carboxylic acid)
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Parameter Value (A or °)

Bond Lengths

C2-N1 ~1.49
N1-C4 ~1.50
C4-C3 ~1.55
C3-C2 ~1.54
C2-C(arboxamide) ~1.52
Bond Angles

C4-N1-C2 ~90
N1-C2-C3 ~87
C2-C3-C4 -88
C3-C4-N1 ~90

Disclaimer: The data in Table 2 is based on the crystal structure of L-azetidine-2-carboxylic acid
and should be considered an approximation for (R)-Azetidine-2-carboxamide.

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for (R)-Azetidine-2-carboxamide is not readily
available in the literature. The following tables provide predicted and representative data based
on the known spectral characteristics of azetidine derivatives and amides.

Table 3: Predicted *H and 3C NMR Spectral Data for (R)-Azetidine-2-carboxamide
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Predicted Chemical

Coupling Constants

1H NMR _ Multiplicity
Shift (ppm) (Hz)
H2 40-45 t ~8-10
H3 (axial) 22-26 m
H3 (equatorial) 26-3.0 m
H4 (axial) 3.5-3.9 m
H4 (equatorial) 3.8-4.2 m
NH (amide) 7.0-8.0 brs
NHz (amide) 7.0-8.0 brs
15C NMR Predicted Chemical
Shift (ppm)
Cc2 55-65
C3 25-35
C4 45 -55
C=0 (amide) 170 - 180

Note: Predicted chemical shifts are highly dependent on the solvent and other experimental
conditions.

Table 4: Representative Infrared (IR) Spectroscopy Data for Azetidine-2-carboxamide

Characteristic Absorption

Functional Group Intensity
(cm™)
N-H Stretch (amide) 3100 - 3500 Medium-Strong, Broad
C-H Stretch (alkane) 2850 - 3000 Medium
C=0 Stretch (amide 1) 1630 - 1690 Strong
N-H Bend (amide II) 1550 - 1640 Medium-Strong
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Table 5: Predicted Mass Spectrometry Fragmentation for Azetidine-2-carboxamide

m/z Possible Fragment
100 [M]* (Molecular lon)
83 [M - NHs]*

72 [M - COJ*

56 [M - CONHz]*

44 [CONH:]*

Experimental Protocols
Synthesis of (R)-Azetidine-2-carboxamide

A common route for the synthesis of (R)-Azetidine-2-carboxamide involves the amidation of
the corresponding carboxylic acid, (R)-azetidine-2-carboxylic acid.

Protocol: Amidation of (R)-Azetidine-2-carboxylic Acid
 Activation of the Carboxylic Acid:

o To a solution of (R)-azetidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent
(e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a
coupling agent such as dicyclohexylcarbodiimide (DCC, 1.1 eq) and an activator like N-
hydroxysuccinimide (NHS, 1.1 eq).

o Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.
e Amidation:
o Cool the reaction mixture to 0 °C.

o Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a
suitable solvent (e.g., 7N NHs in methanol) in excess.

o Allow the reaction to warm to room temperature and stir for 12-24 hours.
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o Work-up and Purification:
o Filter the reaction mixture to remove the dicyclohexylurea byproduct.
o Concentrate the filtrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of methanol in dichloromethane) to afford pure (R)-Azetidine-2-

carboxamide.

A detailed workflow for a similar synthesis is provided below.[3]

Synthesis of (R)-Azetidine-2-carboxamide

1. Activation o e r i i 2. Amidation
Activate (R)-Azetidine-2-carboxylic Acid - . 5 . o ,
GHH’—>[ (e.., with DCC/NHS) React with Ammonia Purify by Chromatography (R)-Azetidine-2-carboxamide

Click to download full resolution via product page
Synthetic Workflow

Biological Significance and Signaling Pathways

(R)-Azetidine-2-carboxamide, as a derivative of azetidine-2-carboxylic acid, is expected to
exhibit similar biological activity as a proline analogue. Proline is a crucial amino acid for the
structure of many proteins, most notably collagen, where it plays a key role in the formation and
stability of the triple helix.[4][5]

Azetidine-2-carboxylic acid can be mistakenly incorporated into polypeptide chains in place of
proline by prolyl-tRNA synthetase.[6] The smaller, more constrained four-membered ring of
azetidine disrupts the normal secondary and tertiary structure of the protein, leading to
misfolding and loss of function.[2] In the case of collagen, this misincorporation inhibits the
formation of the stable triple helix, leading to defective collagen fibrils.[7]
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Mechanism of Action: Proline Analogue
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Disruption of Protein Synthesis

Conclusion
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(R)-Azetidine-2-carboxamide is a synthetically accessible molecule with significant potential
in the field of drug discovery due to its structural similarity to proline. While detailed
experimental data for this specific compound is limited, this guide provides a comprehensive
overview based on available information for closely related analogues. The ability of its parent
compound to interfere with protein synthesis, particularly of collagen, highlights a key
mechanism of action that can be exploited in the development of new therapeutic agents.
Further research is warranted to fully characterize the physicochemical and biological
properties of (R)-Azetidine-2-carboxamide and to explore its full potential in various
therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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